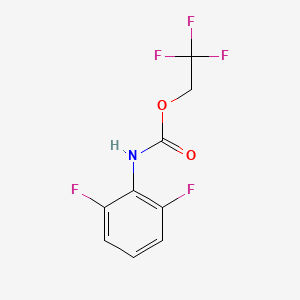
2,2,2-trifluoroethyl N-(2,6-difluorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl N-(2,6-difluorophenyl)carbamate is an organic compound characterized by the presence of trifluoroethyl and difluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2,6-difluorophenyl)carbamate typically involves the reaction of 2,6-difluoroaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, can be employed for reduction reactions.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation can produce corresponding oxides.
科学的研究の応用
2,2,2-Trifluoroethyl N-(2,6-difluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoroethylated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including coatings and polymers.
作用機序
The mechanism of action of 2,2,2-trifluoroethyl N-(2,6-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,2-Trifluoroethanol
Comparison: Compared to similar compounds, 2,2,2-trifluoroethyl N-(2,6-difluorophenyl)carbamate is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of both trifluoroethyl and difluorophenyl groups provides a distinct combination of properties that can be advantageous in certain applications.
特性
CAS番号 |
1087797-93-0 |
|---|---|
分子式 |
C9H6F5NO2 |
分子量 |
255.14 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl N-(2,6-difluorophenyl)carbamate |
InChI |
InChI=1S/C9H6F5NO2/c10-5-2-1-3-6(11)7(5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) |
InChIキー |
WIBOUDXOABNVRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)NC(=O)OCC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)
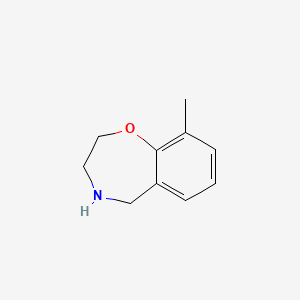
![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)
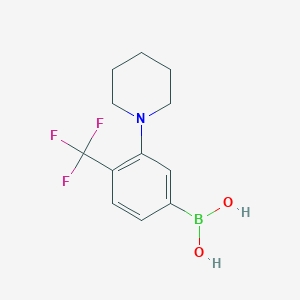
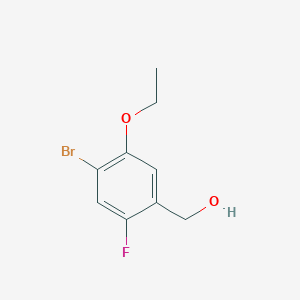


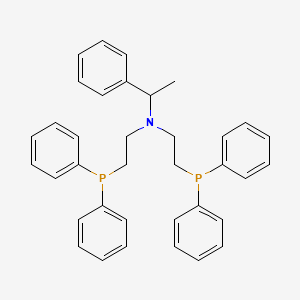
![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)
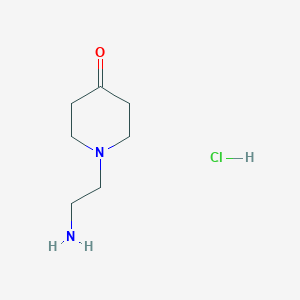
![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)

![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)

